Methyl 4-(diethylamino)-3-iodobenzoate
Description
Properties
CAS No. |
1131614-37-3 |
|---|---|
Molecular Formula |
C12H16INO2 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
methyl 4-(diethylamino)-3-iodobenzoate |
InChI |
InChI=1S/C12H16INO2/c1-4-14(5-2)11-7-6-9(8-10(11)13)12(15)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
GIUDMXJOTSXMLO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=C(C=C1)C(=O)OC)I |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(=O)OC)I |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(diethylamino)-3-iodobenzoate, and how do reaction conditions influence yield?
- Synthesis Methods :
- Iodination-Esterification Sequence : A common approach involves iodination of a precursor like 4-(diethylamino)-3-hydroxybenzoic acid using iodine in an acidic medium (e.g., H₂SO₄), followed by esterification with methanol. Reaction temperatures (60–80°C) and stoichiometric ratios of iodine (1.2–1.5 equiv.) are critical for regioselectivity and minimizing byproducts .
- Catalytic Optimization : Sulfuric acid is typically used as a catalyst for esterification, but milder alternatives like p-toluenesulfonic acid (PTSA) may reduce side reactions. Continuous flow synthesis has been reported for analogous iodobenzoates to enhance efficiency .
- Key Data :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Iodination Temperature | 60–80°C | Maximizes iodine incorporation |
| Methanol:Molar Ratio | 5:1–10:1 | Drives esterification completion |
| Reaction Time | 6–12 hours | Balances conversion vs. degradation |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and iodine’s electronic effects on aromatic protons (downfield shifts for ortho protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 364.02 for C₁₂H₁₆INO₂) .
- Advanced Methods : X-ray crystallography can resolve steric effects of the bulky iodine substituent, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .
Advanced Research Questions
Q. How do contradictory reports on iodination regioselectivity inform synthetic protocol optimization?
- Contradiction Analysis : While and highlight iodination at the 3-position of the benzoate core, competing reactions (e.g., para-iodination) may arise if acidic conditions are insufficient. Steric hindrance from the diethylamino group favors meta-iodination, but excess iodine or prolonged reaction times can promote di-iodinated byproducts .
- Mitigation Strategies :
- Use of Lewis acids (e.g., FeCl₃) to direct iodination.
- Real-time monitoring via TLC or in-situ IR to terminate reactions at optimal conversion .
Q. What is the role of the diethylamino group in modulating reactivity for cross-coupling reactions?
- Mechanistic Insights : The electron-donating diethylamino group activates the aromatic ring for electrophilic substitution but deactivates it toward Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, the iodine substituent serves as a leaving group, enabling selective C–C bond formation at the 3-position. Ligand choice (e.g., Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃) significantly impact coupling efficiency .
Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR) in medicinal chemistry?
- Methodological Framework :
- Substitution Strategies : Replace the iodine atom with other halogens (Br, Cl) or functional groups (NO₂, CN) to probe electronic effects.
- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for enhanced solubility or metal coordination in biological assays .
- Case Study : Derivatives with nitro groups (e.g., 3-nitro analogues) exhibit altered redox properties, enabling applications in probe design for reactive oxygen species (ROS) detection .
Q. What are the stability challenges of this compound under varying storage conditions?
- Degradation Pathways :
- Photolytic Decomposition : Exposure to UV light cleaves the C–I bond, forming de-iodinated byproducts. Store in amber vials under inert gas (N₂/Ar).
- Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous alkaline conditions (pH > 9). Use anhydrous solvents (e.g., THF, DCM) for long-term storage .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Modeling Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) by aligning the iodine and diethylamino groups with active-site residues .
Q. What strategies address low regioselectivity in cross-electrophile coupling reactions involving this compound?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
